1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Overview
Description
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of therapeutic agents for treating various diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride involves several steps. One common method includes the reaction of piperidine with 2-chloroacetonitrile under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is conducted at a temperature range of 0-5°C to ensure optimal yield . Industrial production methods often involve large-scale batch reactions with stringent control over reaction parameters to maintain product purity and consistency.
Chemical Reactions Analysis
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form corresponding oxides or reduced to form amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form piperidine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, making it useful in various therapeutic applications .
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride can be compared with other similar compounds such as:
2-Piperidinoethyl chloride hydrochloride: This compound has a similar structure but lacks the nitrile group, which affects its reactivity and applications.
1-(2-Chloroethyl)piperidine: This compound is similar but does not have the carbonitrile group, leading to different chemical properties and uses.
The presence of the nitrile group in this compound makes it unique and enhances its reactivity in various chemical reactions.
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMSKIKYADWREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603033 | |
Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111041-03-3 | |
Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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